REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[C:5]([O:7][CH:8]([F:10])[F:9])[N:4]([CH3:11])[N:3]=1.[N:12]([O-])=O.[Na+].[Sn](Cl)Cl.[OH-].[Na+]>O.Cl.C(OCC)(=O)C>[F:9][CH:8]([F:10])[O:7][C:5]1[N:4]([CH3:11])[N:3]=[C:2]([NH:1][NH2:12])[CH:6]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
39.8 g
|
Type
|
reactant
|
Smiles
|
NC1=NN(C(=C1)OC(F)F)C
|
Name
|
|
Quantity
|
224 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
18.55 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
137.6 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
805 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour at -10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
After a further hour stirring at -10° C.
|
Type
|
WASH
|
Details
|
the combined organic phases washed with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC(OC1=CC(=NN1C)NN)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |